molecular formula C18H17NO4 B558012 Fmoc-Ala-OH-15N CAS No. 117398-49-9

Fmoc-Ala-OH-15N

Cat. No.: B558012
CAS No.: 117398-49-9
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DKOIJTIKSA-N
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Mechanism of Action

Target of Action

Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.

Mode of Action

The mode of action of this compound involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .

Biochemical Pathways

This compound plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of this compound’s action . Additionally, the storage conditions of this compound can impact its stability, with a recommended storage temperature of 2-8°C .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-OH-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Fmoc-Ala-OH-15N is widely used in the synthesis of isotopically labeled peptides for nuclear magnetic resonance (NMR) studies. The nitrogen-15 label provides a unique NMR signal, allowing researchers to study the structure and dynamics of peptides and proteins .

Biology

In biological research, this compound is used to create labeled peptides for studying protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic label helps in tracking and quantifying peptides in complex biological systems .

Medicine

In medical research, isotopically labeled peptides synthesized from this compound are used in drug development and pharmacokinetic studies. These peptides help in understanding the metabolism and distribution of peptide-based drugs .

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. The isotopic label aids in quality control and ensures the consistency of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala-OH-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, this compound offers a balance of simplicity and versatility, making it a preferred choice for various applications in peptide synthesis and research .

Biological Activity

Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine that plays a significant role in biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its unique properties, which stem from both the Fmoc (9-fluorenylmethyloxycarbonyl) protective group and the incorporation of the stable isotope nitrogen-15. This article explores its biological activity, synthesis methods, and applications in various research settings.

This compound appears as a white to light yellow crystalline powder with a melting point range of 147-153 °C and a predicted pKa of approximately 3.91. The synthesis typically involves coupling alanine with an Fmoc derivative in suitable solvents like acetone or dichloromethane, allowing for high-purity yields suitable for further applications in peptide synthesis .

The general synthesis procedure includes:

  • Dissolving the Fmoc derivative in a suitable solvent.
  • Adding alanine to initiate the reaction.
  • Purification of the product through techniques such as chromatography.

This method is versatile and can be scaled for larger productions, making it a valuable tool for researchers .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during peptide coupling, which is critical for sequential addition of amino acids. The incorporation of nitrogen-15 enables researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Case Studies

  • Protein Interaction Studies : In studies involving protein dynamics, this compound has been used to label peptides that undergo interactions with various proteins. The isotopic labeling facilitates tracing metabolic pathways and analyzing protein structures, providing insights into their functions and interactions within cells .
  • Metabolic Pathway Analysis : Research has shown that isotopically labeled alanine can be instrumental in understanding metabolic processes in organisms. For instance, studies have tracked the incorporation of nitrogen-15 into metabolic pathways, revealing critical information about amino acid metabolism and protein turnover .

Applications

The unique properties of this compound enable various applications in biochemical research:

  • Proteomics : Its use in proteomic studies allows for detailed analysis of protein expression and modifications.
  • Drug Development : Understanding peptide interactions can aid in drug design by identifying potential targets for therapeutic intervention.
  • Biomolecular Research : The compound's ability to provide insights into protein structure and function makes it invaluable for basic biological research.

Comparative Analysis

To illustrate the versatility of this compound compared to other similar compounds, the following table summarizes key features:

CompoundUnique FeaturesApplications
This compoundIsotopically labeled; used in SPPSProtein interaction studies
Fmoc-L-alanineUnlabeled; widely used without isotopesGeneral peptide synthesis
Fmoc-GlycineSmaller side chain; affects peptide conformationStructural studies
Fmoc-LeucineLarger side chain; provides hydrophobic interactionsDrug development

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DKOIJTIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456747
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117398-49-9
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.